Product packaging for Solanocapsine(Cat. No.:CAS No. 639-86-1)

Solanocapsine

Cat. No.: B1214099
CAS No.: 639-86-1
M. Wt: 430.7 g/mol
InChI Key: ZPTJKUUQUDRHTL-QAQRTNARSA-N
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Description

Solanocapsine stands as a notable example of the chemical diversity inherent in the plant kingdom. Its study provides insights into the intricate biosynthetic pathways of plant secondary metabolites and offers a molecular scaffold for the exploration of potential therapeutic agents.

Steroidal alkaloids are a class of natural products characterized by a steroidal framework that incorporates one or more nitrogen atoms, either in a ring system or as a side chain. mdpi.com These compounds are considered secondary metabolites, meaning they are not directly involved in the primary functions of plant growth, development, or reproduction. Instead, they are believed to play a crucial role in the plant's defense mechanisms against herbivores, insects, and pathogens. medcraveonline.com

The biosynthesis of steroidal alkaloids is a complex process that originates from primary metabolic pathways, diverging to produce a wide array of structurally diverse compounds. mdpi.com Their presence is a hallmark of certain plant families, most notably the Solanaceae and Liliaceae. mdpi.com The unique combination of a rigid steroidal backbone and the basicity of the nitrogen atom(s) imparts specific chemical and physical properties to these molecules, influencing their biological activity.

The genus Solanum is one of the largest and most diverse genera in the plant kingdom, encompassing over 1,500 species that are distributed worldwide. nih.gov This genus includes economically important food crops such as the potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena). nih.gov Beyond their agricultural significance, Solanum species are a rich repository of a wide variety of bioactive natural products, including a vast number of steroidal alkaloids. dovepress.com

The chemical diversity within the Solanum genus has made it a focal point for natural product research. Many of the steroidal alkaloids isolated from these plants have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. medcraveonline.com This has led to ongoing investigations into their potential applications in medicine and agriculture.

"caption": "Table 1: Selected Solanum Species and Their Contained Steroidal Alkaloids", "data": [ { "Solanum Species": "Solanum pseudocapsicum", "Contained Steroidal Alkaloids": "this compound, Solacasine" }, { "Solanum Species": "Solanum lyratum", "Contained Steroidal Alkaloids": "Bioactive solanidane (B3343774) steroidal alkaloids" }, { "Solanum Species": "Solanum nigrum", "Contained Steroidal Alkaloids": "Solamargine, Solasonine" }, { "Solanum Species": "Solanum torvum", "Contained Steroidal Alkaloids": "Solasodine" } ]

The scientific journey of this compound began in the early 20th century, with its initial isolation being a significant event in the study of steroidal alkaloids. Subsequent research over several decades was required to fully elucidate its complex chemical structure and stereochemistry.

The initial isolation of this compound is credited to Barger and Fraenkel-Conrat in 1936 from the plant Solanum pseudocapsicum, commonly known as the Jerusalem cherry. Their work laid the foundation for future investigations into this novel compound. In the mid-20th century, extensive research was undertaken by Schreiber and Ripperger, who made significant contributions to determining the intricate structure of this compound. Their work, which spanned several years, involved a combination of chemical degradation, spectroscopic analysis, and synthetic studies to confirm the molecule's complex architecture. The synthesis of this compound was also a major achievement, providing ultimate proof of its structure and allowing for the preparation of derivatives for further biological evaluation.

"caption": "Table 2: Key Milestones in this compound Research", "data": [ { "Year": "1936", "Milestone": "Initial isolation of this compound from Solanum pseudocapsicum.", "Key Researchers": "Barger and Fraenkel-Conrat" }, { "Year": "Mid-20th Century", "Milestone": "Extensive research leading to the elucidation of this compound's chemical structure.", "Key Researchers": "Schreiber and Ripperger" }, { "Year": "Late 20th Century", "Milestone": "Confirmation of structure through chemical synthesis.", "Key Researchers": "Schreiber and Ripperger" } ]

Chemical and Physical Properties of this compound

This compound possesses a defined set of chemical and physical properties that are a direct result of its complex steroidal alkaloid structure. These properties are fundamental to its isolation, characterization, and biological activity.

"caption": "Table 3: Chemical and Physical Properties of this compound", "data": [ { "Property": "Molecular Formula", "Value": "C₂₇H₄₆N₂O₂" }, { "Property": "Molar Mass", "Value": "430.67 g/mol " }, { "Property": "IUPAC Name", "Value": "(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁴.0¹⁷,²²]pentacosan-22-ol" }, { "Property": "Melting Point", "Value": "222 °C (432 °F; 495 K)" }, { "Property": "Appearance", "Value": "Long flat colorless prisms (from ethanol-H₂O)" } ]

Detailed Research Findings on this compound

Research into the biological activities of this compound has revealed its potential to interact with specific biological targets. One of the most notable findings is its activity as an inhibitor of the enzyme acetylcholinesterase.

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme can lead to an increase in acetylcholine levels, a strategy employed in the management of conditions such as Alzheimer's disease. nih.gov Studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase, with a reported IC50 value of 3.22 µM. mdpi.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This finding has spurred further research into this compound and its derivatives as potential leads for the development of new therapeutic agents targeting neurodegenerative disorders. nih.gov

In addition to its acetylcholinesterase inhibitory activity, other biological properties of this compound and related alkaloids from Solanum species have been investigated. For instance, solacasine, another alkaloid found in Solanum pseudocapsicum, has been reported to possess antibacterial properties. dovepress.com Furthermore, other steroidal alkaloids from the Solanum genus, such as solamargine (B1681910) and solasonine (B1682107), have demonstrated antifungal activities. dovepress.com

"caption": "Table 4: Detailed Research Findings on this compound and Related Alkaloids", "data": [ { "Compound": "this compound", "Biological Activity": "Acetylcholinesterase Inhibition", "Finding": "IC50 value of 3.22 µM." }, { "Compound": "Solacasine", "Biological Activity": "Antibacterial", "Finding": "Reported to possess antibacterial properties." }, { "Compound": "Solamargine and Solasonine", "Biological Activity": "Antifungal", "Finding": "Have demonstrated antifungal activities." } ]

Table of Compounds Mentioned

"caption": "Table 5: Alphabetical List of Compounds Mentioned", "data": [ { "Compound Name": "Acetylcholine" }, { "Compound Name": "Solacasine" }, { "Compound Name": "Solamargine" }, { "Compound Name": "this compound" }, { "Compound Name": "Solasodine" }, { "Compound Name": "Solasonine" } ]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46N2O2 B1214099 Solanocapsine CAS No. 639-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

639-86-1

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosan-22-ol

InChI

InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1

InChI Key

ZPTJKUUQUDRHTL-QAQRTNARSA-N

SMILES

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H]([C@H]([C@H]3[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)NC1)O

Canonical SMILES

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O

Other CAS No.

639-86-1

Origin of Product

United States

Occurrence, Distribution, and Chemotaxonomic Significance

Natural Occurrence and Botanical Sources

Solanocapsine is a steroidal alkaloid primarily found within the plant kingdom, specifically within the genus Solanum, which is a prominent member of the Solanaceae family. Its discovery and subsequent identification in various species have provided valuable insights into the chemical diversity of this genus.

Primary Isolation from Solanum pseudocapsicum L.

The initial isolation and characterization of this compound are historically linked to Solanum pseudocapsicum L., commonly known as the Jerusalem cherry or winter cherry. researchgate.netwikipedia.org This ornamental plant has been the primary botanical source for the compound since its first reported extraction. drugfuture.com Early research by Barger and Fraenkel-Conrat in 1936 detailed the successful isolation of this alkaloid from S. pseudocapsicum. wikipedia.org The berries of the plant, in particular, are noted to contain this compound along with other minor alkaloids. researchgate.net Further studies on the plant's various parts have confirmed the presence of a mixture of alkaloids, with this compound being a key constituent. researchgate.net

Identification in Other Solanum Species (e.g., S. glaucophyllum, S. lycopersicum, S. nigrum)

Following its discovery in S. pseudocapsicum, scientific investigation has revealed the presence of this compound and structurally related compounds in other species of the Solanum genus.

Solanum glaucophyllum : this compound has been reported as a constituent of Solanum glaucophyllum, also known as waxyleaf nightshade. nih.gov This species is also noted for containing other significant bioactive compounds, including vitamin D3 glycosides. researchgate.netnih.gov

Solanum lycopersicum : In the common tomato (Solanum lycopersicum), a new this compound-type tomato glycoside, named esculeoside B-5, was isolated from the ripe fruit of a mini tomato variety. tind.ionih.govjst.go.jptind.io This compound is a glycoside derivative, indicating that while this compound itself may not be present, its structural framework is utilized by the plant to synthesize related molecules. tind.ionih.gov

Solanum nigrum : The presence of this compound has been confirmed in Solanum nigrum, or black nightshade. nih.gov This species is known to contain a wide array of phytochemicals, including numerous steroidal saponins (B1172615) and alkaloids, which are considered its main bioactive components. nih.govfrontiersin.org

The occurrence of this compound and its derivatives across these different Solanum species is summarized in the table below.

Botanical SourceCompound IdentifiedReference(s)
Solanum pseudocapsicum L.This compound wikipedia.orgdrugfuture.com
Solanum glaucophyllumThis compound nih.gov
Solanum lycopersicum L.Esculeoside B-5 (a this compound-type glycoside) tind.ionih.govtind.io
Solanum nigrum L.This compound nih.gov

Distribution within Plant Organs and Developmental Stages

The concentration and distribution of steroidal alkaloids like this compound within a plant are not uniform and can vary significantly between different organs and throughout the plant's life cycle. Research on Solanum species indicates that the accumulation of these compounds is a dynamic process.

In Solanum pseudocapsicum, studies have compared the total alkaloid content between the green (unripe) and red (ripe) fruits, suggesting that concentrations change as the fruit matures. researchgate.net Similarly, a comparative analysis of phenolic compounds in the fruit of S. pseudocapsicum showed differing profiles between the skin and seeds of green and red fruits, with the green seeds exhibiting a higher phenolic yield. nih.gov

While direct, comprehensive studies detailing this compound distribution across all organs and life stages of a single species are limited, research on related glycoalkaloids in other Solanum species provides a model for this phenomenon. For instance, in Solanum incanum, the concentrations of the glycoalkaloids solamargine (B1681910) and solasonine (B1682107) show large variations in the leaves, stem, and roots at different developmental stages, up to 40 weeks of growth. researchgate.net This highlights the importance of considering both the specific plant part and its developmental stage when investigating the presence of these alkaloids. researchgate.net Studies on other Solanaceae plants, such as Datura stramonium, also show that alkaloid production and accumulation differ between vegetative and generative stages and among various organs like leaves, stems, roots, and seeds. abcbot.pl

Biogeographical and Ecological Context of this compound-Producing Plants

The plants known to produce this compound are distributed across diverse geographical and ecological regions, reflecting the adaptability of the Solanum genus.

Solanum pseudocapsicum is used as a traditional medicine in regions including India, Nepal, and the Philippines. nih.gov It is often cultivated worldwide as an ornamental houseplant.

Solanum nigrum is a widely distributed herb, native to Southeast Asia, but now found in temperate to tropical regions across Europe, Asia, and America. nih.gov It is recognized in various traditional medicine systems, including in India and China. frontiersin.orgthepharmajournal.com

Solanum glaucophyllum is widely distributed in the flooded areas of natural grasslands in the northeast of Argentina. researchgate.net Its presence in these areas has been associated with enzootic calcinosis in grazing cattle. researchgate.net

Solanum lycopersicum , the cultivated tomato, is grown globally in a vast range of climates, making it one of the most economically important food crops. nih.gov

The wide distribution of these species indicates their successful adaptation to various ecosystems, from the temperate climates where S. nigrum thrives to the subtropical and tropical regions where other species are found.

Chemotaxonomic Implications of this compound Presence within Solanaceae

The chemical structure of secondary metabolites like alkaloids is a valuable tool in chemotaxonomy, the classification of organisms based on their chemical constituents. Within the large and diverse Solanaceae family, steroidal alkaloids are a characteristic and significant group of compounds. researchgate.net

The Solanum genus is particularly rich in C27-cholestane steroidal alkaloids, which are subdivided into several structural types, including spirosolanes, solanidanes, and 22,26-epiminocholestanes. nih.gov this compound is a prominent member of a distinct subgroup known as the α-epiminocyclohemiketal family, characterized by its unique functional group and the presence of two nitrogen atoms. nih.gov

The presence of this compound and its structural variants in certain Solanum species, but not others, provides a chemical marker that can help delineate relationships within the genus. For example, while many Solanum species produce spirosolane-type glycoalkaloids like α-solanine and α-chaconine (notably in S. tuberosum, the potato), the occurrence of the α-epiminocyclohemiketal structure of this compound is more restricted. nih.gov This specific chemical signature aids taxonomists in classifying species and understanding the evolutionary pathways of biosynthetic capabilities within the Solanaceae family. The structural diversity of these alkaloids across the genus is a key feature for its chemotaxonomic profiling. nih.gov

Biosynthesis of Solanocapsine

General Steroidal Alkaloid Biosynthetic Pathways

Steroidal alkaloids, like other steroidal compounds, originate from isoprenoid precursors derived from fundamental metabolic routes.

Mevalonate (B85504) Pathway as a Precursor Route

The cytosolic mevalonate (MVA) pathway is a primary route for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) in plants mdpi.comrsc.orgnih.govgenome.jp. These C5 isoprenoid units are the foundational building blocks for a wide array of natural products, including terpenoids, steroids, and steroidal alkaloids mdpi.comrsc.orggenome.jp. The MVA pathway initiates with acetyl-CoA, which is converted into mevalonate through several enzymatic steps, involving key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and mevalonate kinase (MK) mdpi.comnih.gov. The IPP and DMAPP produced via the MVA pathway are subsequently condensed to form geranyl diphosphate (GPP) and farnesyl diphosphate (FPP), which are critical intermediates for the synthesis of sterols and, consequently, steroidal alkaloids mdpi.comrsc.orggenome.jp. While the methylerythritol phosphate (B84403) (MEP) pathway also produces IPP and DMAPP, it primarily operates in plastids and is associated with the synthesis of monoterpenes, diterpenes, and carotenoids, whereas the MVA pathway is dedicated to cytosolic products like sterols rsc.orggenome.jp.

Cholesterol as a Key Intermediate in Steroidal Glycoalkaloid (SGA) Formation

Cholesterol serves as the principal precursor for the biosynthesis of steroidal glycoalkaloids (SGAs) in plants, including solanocapsine plos.orgnih.govmdpi.comnih.govslu.seresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Although cholesterol is typically found in low concentrations in most plants, Solanaceae species, such as those producing this compound, exhibit relatively higher levels of cholesterol nih.gov. This suggests specialized metabolic adaptations that favor cholesterol production over the more common C-24 alkylated phytosterols (B1254722) nih.govresearchgate.net. The conversion of cholesterol into SGAs involves a series of modifications to its steroidal backbone nih.govresearchgate.net. Studies using isotope-labeled cholesterol have confirmed its role as a direct precursor in SGA synthesis slu.se. The specific pathway for plant cholesterol biosynthesis involves intermediates like cycloartenol (B190886) and desmosterol, with enzymes such as sterol side chain reductase 2 (SSR2) playing a role in its formation nih.govresearchgate.netlibretexts.org.

Enzymatic Steps and Genetic Regulation of this compound Biosynthesis

The transformation of cholesterol into this compound involves distinct phases: the construction of the steroidal aglycone scaffold and the subsequent glycosylation. This process is orchestrated by a suite of enzymes, often encoded by genes within the Glycoalkaloid Metabolism (GAME) gene family mdpi.comnih.govencyclopedia.pub.

Aglycone Scaffold Construction

The formation of the steroidal aglycone, the nitrogen-containing steroidal skeleton of this compound, begins with modifications to the cholesterol molecule nih.govresearchgate.net. This phase is characterized by a series of oxidative, hydroxylative, and transamination reactions nih.govmdpi.comnih.govresearchgate.netresearchgate.net. Key modifications include:

Hydroxylation: Cholesterol undergoes hydroxylation at specific positions, notably C-22 and C-26, to form 22,26-dihydroxycholesterol nih.govresearchgate.nethapres.com. Further hydroxylation at the C-16 position is also a critical step nih.govresearchgate.netresearchgate.net.

Oxidation and Transamination: The hydroxyl group at C-26 is proposed to be oxidized to an aldehyde intermediate, which is then subjected to transamination at the C-26 position researchgate.net. This transamination step is crucial for introducing the nitrogen atom into the steroidal skeleton, a hallmark of alkaloids whiterose.ac.uk. Enzymes like GAME12, identified as a neofunctionalized γ-aminobutyric acid (GABA) transaminase, are implicated in this nitrogen incorporation hapres.comwhiterose.ac.uk. Other GAME genes, such as GAME4 and GAME12, are involved in the oxidation and transamination steps following hydroxylation hapres.com.

The specific structural features of this compound, including its 3β-amino group and an unusual α-epiminocyclohemiketal moiety, suggest unique enzymatic activities or modifications beyond those common to other SGAs like solanidine (B192412) researchgate.net.

Glycosylation Processes and Glycoalkaloid Metabolism (GAME) Genes

Following the construction of the steroidal aglycone, the process of glycosylation attaches one or more sugar moieties to the C-3 hydroxyl group of the aglycone nih.govmdpi.comnih.govresearchgate.netencyclopedia.pub. This results in the formation of the complete steroidal glycoalkaloid structure. The sugar units commonly found in SGAs include D-glucose, D-galactose, D-xylose, L-arabinose, and L-rhamnose, which can be linked in various combinations to form oligosaccharides mdpi.comencyclopedia.pubmedcraveonline.com. Enzymes known as glycosyltransferases, such as solanidine galactosyltransferase (SGT1), solanidine glucosyltransferase (SGT2), and rhamnosyltransferase (SGT3), catalyze these glycosylation reactions hapres.com. The specific sugar composition and linkage can influence the properties of the final SGA, for example, the addition of rhamnose to α-solanine yields α-chaconine mdpi.com.

The Glycoalkaloid Metabolism (GAME) gene family plays a central role throughout SGA biosynthesis, particularly in the initial modifications of the cholesterol backbone mdpi.comnih.govencyclopedia.pub. GAME genes are involved in hydroxylation, transamination, and oxidation steps researchgate.nethapres.comwhiterose.ac.uk. Furthermore, regulatory genes like GAME9, an APETALA2/Ethylene Response Factor, have been identified as controlling SGA biosynthesis by influencing both SGA genes and upstream mevalonate pathway genes, including those involved in cholesterol biosynthesis researchgate.nethuji.ac.il.

Proposed Mechanisms of Structural Modification (Hydroxylation, Transamination, Oxidation)

The transformation of cholesterol into the this compound aglycone involves a sequence of specific enzymatic modifications:

Hydroxylation: This process introduces hydroxyl (-OH) groups at defined positions on the steroidal skeleton. Key sites include C-22, C-26, and C-16 nih.govresearchgate.netresearchgate.nethapres.com. Cytochrome P450 monooxygenases (CYPs) are often implicated in these oxidative hydroxylations rsc.orgresearchgate.net.

Oxidation: Following hydroxylation, particularly at C-26, the hydroxyl group can be oxidized to an aldehyde researchgate.net.

Transamination: This step is critical for incorporating the nitrogen atom into the molecule. It is proposed to occur at the C-26 position, with amino acids like L-arginine potentially serving as the nitrogen donor rsc.orgresearchgate.net. GAME12, a specialized transaminase, is a key enzyme in this process hapres.comwhiterose.ac.uk.

These modifications, catalyzed by a range of enzymes including specific hydroxylases, oxidases, and transaminases, are essential for building the complex steroidal framework of this compound.

Data Tables

Table 1: Key Enzymes and Pathways in Steroidal Alkaloid Biosynthesis

Pathway/ProcessKey Intermediates/PrecursorsKey Enzymes/Gene FamiliesCellular Compartment
Mevalonate (MVA) Pathway Acetyl-CoA, Mevalonate, IPP, DMAPP, FPPHMGR, HMGS, MK, PMK, MVD, Farnesyl pyrophosphate synthase (FPS) mdpi.comnih.govCytosol
Cholesterol Biosynthesis Cycloartenol, DesmosterolSterol Side Chain Reductase 2 (SSR2), Δ(7)-sterol-C5-desaturase (C5-SD) nih.govresearchgate.netlibretexts.orgCytosol/Endoplasmic Reticulum
Aglycone Modification Cholesterol, 22,26-dihydroxycholesterol, C-26 aldehydeGAME genes (e.g., GAME7, GAME8, GAME4, GAME12), Cytochrome P450 monooxygenases (CYPs), 2-oxoglutarate-dependent dioxygenases, Transaminases rsc.orgnih.govresearchgate.netresearchgate.nethapres.comwhiterose.ac.ukCytosol
Glycosylation Aglycone, MonosaccharidesGlycosyltransferases (e.g., SGT1, SGT2, SGT3), Uridine 5′-diphospho-glycosyltransferases (UGTs) researchgate.netencyclopedia.pubhapres.comCytosol/Vacuole
Regulation Various intermediatesGlycoalkaloid Metabolism (GAME) genes, Transcription factors (e.g., GAME9) mdpi.comnih.govencyclopedia.pubresearchgate.nethuji.ac.ilNucleus/Cytosol

Table 2: Proposed Structural Modifications in this compound Aglycone Formation

Modification TypeSpecific TransformationProposed Location on Steroid SkeletonKey Enzymes/Gene Families InvolvedReference(s)
Hydroxylation Introduction of -OH groupC-22, C-26, C-16GAME7 (16α-hydroxylase), GAME8 (26-hydroxylase), 16-DOX, CYPs nih.govresearchgate.netresearchgate.nethapres.com
Oxidation Conversion of -OH to aldehyde (-CHO)C-26CYPs, Oxidases researchgate.net
Transamination Introduction of an amino (-NH2) group (Nitrogen source)C-26GAME12 (GABA transaminase), Transaminases, L-arginine (nitrogen source) rsc.orgresearchgate.nethapres.comwhiterose.ac.uk

Compound List

this compound

Cholesterol

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Farnesyl diphosphate (FPP)

22,26-dihydroxycholesterol

Solanidine

Tomatidine (B1681339)

α-solanine

α-chaconine

Solasonine (B1682107)

Solamargine (B1681910)

α-tomatine

Lycotetraose

Chacotriose

Solatriose

Solasodine (B1681914)

Demissidine

Cycloartenol

Desmosterol

L-arginine

Metabolic Engineering and Biotechnological Approaches for this compound Production

The limited availability of this compound from natural sources necessitates the exploration of advanced biotechnological strategies for its efficient and scalable production researchgate.netresearchgate.net. Metabolic engineering and in vitro plant cell and tissue culture techniques offer promising avenues to overcome these limitations, enabling enhanced yields and controlled production processes researchgate.netnih.govmdpi.com.

Strategies for Reconstructing Biosynthetic Pathways in Heterologous Systems

Reconstructing the this compound biosynthetic pathway in heterologous host systems is a key strategy for understanding its production and for achieving higher yields researchgate.netnih.govnih.gov. Heterologous hosts, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), are frequently utilized due to their well-established genetic tools, rapid growth rates, and capacity for high-level protein expression nih.govnih.gov. These microbial platforms can serve as "biofactories" by expressing the genes encoding the enzymes responsible for this compound synthesis, thereby reconstituting the pathway nih.gov. This approach allows for the detailed characterization of each enzymatic step and the identification of rate-limiting steps, which can then be optimized through genetic modification nih.govcornell.edu.

Plant-based heterologous systems, such as Nicotiana benthamiana (tobacco), are also employed for pathway engineering and functional validation of specific genes involved in this compound biosynthesis cornell.edunih.gov. The general strategy involves identifying and isolating genes encoding enzymes from this compound-producing plants nih.govcornell.edu. These genes are then cloned into expression vectors and introduced into the chosen heterologous host nih.govcornell.edu. By assembling the complete set of genes required for the pathway, researchers aim to enable the host organism to produce this compound efficiently nih.govmdpi.com. This not only facilitates production but also allows for the exploration of novel derivatives with potentially improved bioactivity mdpi.com. While specific quantitative data on this compound production yields via these heterologous systems were not found in the provided search results, the underlying principle is to engineer microbial or plant cell systems to act as efficient production platforms researchgate.netnih.gov.

Enhanced Production through In Vitro Plant Cell and Tissue Culture

In vitro plant cell and tissue culture techniques provide a robust alternative for the large-scale production of this compound, circumventing the challenges associated with traditional extraction from whole plants, such as seasonal variability and low yields researchgate.netresearchgate.net. These methods involve cultivating plant cells, tissues, or organs under aseptic conditions on defined nutrient media, allowing for controlled and consistent production ebsco.com.

Several in vitro culture systems can be employed, including callus cultures, cell suspension cultures, and potentially hairy root cultures, each offering unique advantages for metabolite accumulation researchgate.netnih.govmdpi.com. The enhancement of this compound production within these systems can be achieved through various manipulation strategies mdpi.comscialert.netresearchgate.net. These include:

Media Optimization: Tailoring the composition of the growth medium, including the types and concentrations of inorganic salts, carbon sources, vitamins, and plant growth regulators (auxins and cytokinins), is crucial for optimizing cell growth and secondary metabolite biosynthesis ebsco.com.

Elicitation: The application of biotic or abiotic elicitors, such as salicylic (B10762653) acid, methyl jasmonate, or fungal cell wall components, can stimulate defense responses in plant cells, leading to a significant upregulation of secondary metabolite production pathways mdpi.comscialert.netresearchgate.net.

Precursor Feeding: Supplying specific metabolic precursors to the culture medium can channel metabolic flux towards the this compound biosynthetic pathway, thereby increasing its production scialert.net.

Biotransformation: Utilizing plant cells or their enzymatic machinery to convert readily available precursor molecules into this compound represents another approach nih.gov.

Environmental Control: Manipulating environmental factors like temperature, light intensity, and agitation can also influence the metabolic activity and production levels of cultured cells scialert.net.

These in vitro approaches offer scalability, with cell suspension cultures being amenable to large-scale cultivation in bioreactors, ensuring a consistent supply of this compound independent of geographical or seasonal constraints nih.govmdpi.comnih.gov.

Illustrative Data on Elicitation Strategies for Secondary Metabolite Production

While specific quantitative data for this compound production via in vitro culture were not detailed in the provided search results, studies on other plant secondary metabolites demonstrate the significant impact of elicitation strategies researchgate.net. For instance, research on triterpenoid (B12794562) saponin (B1150181) production in Gnidia glauca cell suspension cultures showed substantial increases in yield with various elicitors researchgate.net.

Elicitor CombinationConcentration (μM)Time (Days)Triterpenoid Saponin Accumulation (mg g⁻¹ DCW)Fold Increase (vs. Control)
Non-elicited Control-1812.5 ± 1.121.0
Methyl Jasmonate1001858 ± 3.554.64
Methyl Jasmonate-Fructose1001878 ± 5.776.24
Ketoconazole-Glucose1001887.9 ± 3.407.03
Salicylic Acid2001869.88 ± 5.75.59

Note: Data adapted from research on Gnidia glauca triterpenoid saponin production researchgate.net. This serves as an illustration of how elicitation can enhance secondary metabolite yields in plant cell cultures, a principle applicable to this compound production.

Compound List:

this compound

Solanidine

Spirosolanes

Solacongestidine

Jurbidine

Solasodine

α-solanine

α-chaconine

Solamargine

Solasonine

α-tomatine

Dehydrotomatine

Capsaicin

Mescaline

Morphine

Codeine

Baine

Noscapine

Papaverine

Galanthamine

Narciclasine

Sanguinarine

Berberine

Podophyllotoxin

Docetaxel

Paclitaxel

Scopolamine

Shikonin

Triterpenoid saponins (B1172615)

Tryptophan

4-O-β-d-glucopyranosyl caffeic acid

Dihydro-p-coumaryl alcohol γ-O-β-d-glucopyranoside

Geraniol

Strictosidine

O-methylthis compound

Solacasine

Solacapine

Episolacapine

Isosolacapine

Aculeamine

Solanopubamine

Solaparnaine

Solapalmitine

Solapalmitenine

Solaphyllidine

Desacetylsolaphyllidine

Jurubidine

Petunidin-3-(p-coumaroylrutinoside)-5-glucoside

Delphinidin

Capsimine

Daturaolone

Solsodomine A

Isolation, Purification, and Advanced Analytical Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating Solanocapsine is its extraction from the plant material, typically from species within the Solanum genus. The choice of extraction technique is critical to maximize yield and minimize the co-extraction of impurities.

Solvent-based extraction is a cornerstone of natural product chemistry, relying on the principle of solubility. The selection of an appropriate solvent is paramount and is dictated by the polarity of the target compound, this compound. Conventional methods such as maceration, percolation, and Soxhlet extraction are widely employed. ekb.egijarse.com Newer, more efficient techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have also gained prominence. ekb.egnih.gov These advanced methods can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. nih.gov

Common solvents used for the extraction of steroidal alkaloids from Solanum species include methanol (B129727), ethanol (B145695), and chloroform. nih.govnih.gov Methanolic or ethanolic solutions are often preferred due to their ability to effectively solubilize alkaloids. nih.govnih.gov For instance, studies on related Solanum alkaloids have optimized extraction using 70% methanol or 90% ethanol to achieve high yields. mdpi.comasianpubs.org The choice of solvent can significantly impact the profile of extracted compounds, making optimization a key step in the protocol. nih.gov

Table 1: Comparison of Solvent-Based Extraction Techniques for Alkaloids

TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature. ijarse.comSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a hot solvent. nih.govEfficient, requires less solvent than maceration.Can degrade heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls. ekb.egnih.govFast, efficient, improved yields. nih.govRequires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material. ekb.egnih.govVery rapid, reduced solvent use, higher yields. nih.govPotential for localized overheating, requires specific equipment.

pH-Differential Extraction and Acid-Base Partitioning

This classic and highly effective technique leverages the basic nature of alkaloids like this compound. The process involves manipulating the pH of the solvent to selectively move the alkaloid between aqueous and organic phases, thereby separating it from neutral and acidic impurities.

The protocol typically begins with the extraction of the plant material with an acidified aqueous solution (e.g., water with hydrochloric or acetic acid). nih.govgoogle.com At a low pH (e.g., pH 2-3), the nitrogen atom in the alkaloid becomes protonated, forming a salt. google.comphytojournal.com This alkaloidal salt is soluble in the aqueous phase, while many less polar compounds remain in the plant residue or can be removed with a preliminary wash using a non-polar organic solvent.

Following the acidic extraction, the aqueous extract containing the alkaloidal salt is collected and basified by adding a base such as sodium hydroxide (B78521) or lime. nih.govgoogle.com This deprotonates the alkaloid, converting it back to its free base form, which is poorly soluble in water and precipitates out. google.com The precipitated crude alkaloid can then be collected by filtration and further purified. google.com Alternatively, the basified aqueous solution can be extracted with an immiscible organic solvent like chloroform, which will dissolve the alkaloid free base, effectively partitioning it away from water-soluble impurities. phytojournal.com This acid-base partitioning can be repeated to enhance the purity of the crude alkaloid extract.

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity. ijariit.comcolumn-chromatography.com

Column chromatography is a fundamental preparative technique used for the large-scale purification of compounds from a mixture. ijariit.comcolumn-chromatography.com The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. youtube.com

For the purification of alkaloids, silica (B1680970) gel is the most commonly used stationary phase due to its efficacy and cost-effectiveness. ijariit.comcolumn-chromatography.com Neutral or basic aluminum oxide can also be employed, particularly for separating basic compounds. column-chromatography.comyoutube.com The process involves packing a glass column with the chosen adsorbent, applying the concentrated crude extract to the top, and eluting with a solvent or a gradient of solvents (mobile phase). ijariit.comyoutube.com Elution typically starts with a non-polar solvent and gradually increases in polarity. ijariit.com Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the target compound. ijariit.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity. mdpi.com For the final purification (preparative HPLC) and quantification (analytical HPLC) of this compound, reversed-phase HPLC is commonly utilized. mdpi.comphytojournal.com

In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and an aqueous buffer, with the composition adjusted to achieve optimal separation. nih.govresearchgate.net The separation of related Solanum glycoalkaloids has been achieved using mobile phases such as acetonitrile and phosphate (B84403) buffer. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as steroidal alkaloids exhibit UV absorbance at lower wavelengths, typically around 200-214 nm. nih.govresearchgate.net By comparing the retention time and UV spectrum of a peak in the sample chromatogram to that of a pure this compound standard, the compound can be identified and quantified. phytojournal.comresearchgate.net

Table 2: Typical HPLC Parameters for Steroidal Alkaloid Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net
Mobile Phase Gradient or isocratic elution with Acetonitrile and aqueous buffer (e.g., phosphate buffer). nih.govresearchgate.net
Flow Rate Typically 0.7 - 1.0 mL/min. nih.govresearchgate.net
Detection UV detector set at approximately 205 nm. asianpubs.orgphytojournal.com
Injection Volume 20-30 µL. asianpubs.orgphytojournal.com

Thin-Layer Chromatography (TLC) for Fractionation and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of the extraction and purification processes, assess the purity of isolated fractions, and optimize solvent systems for column chromatography. researchgate.netijariit.com The stationary phase is typically a thin layer of silica gel or alumina (B75360) coated on a glass or plastic plate. ijariit.comannalsofrscb.ro

A small spot of the extract is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, it separates the components of the mixture. For Solanum alkaloids, mobile phases often consist of a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. nih.gov After development, the separated spots can be visualized under UV light or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent, which gives a characteristic color with alkaloids. researchgate.net The purity of a sample can be assessed by the presence of a single spot, and its identity can be tentatively confirmed by comparing its retention factor (Rf) value to that of a known standard. ijariit.comannalsofrscb.ro

Spectroscopic and Spectrometric Characterization Methods

The definitive identification and structural analysis of this compound rely on a combination of modern analytical techniques. Each method provides unique insights into the molecule's complex architecture, from its elemental composition and molecular weight to the specific arrangement of its atoms and functional groups.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a mixture. saspublishers.com GC-MS is a frequently applied technique for the analysis of non-polar components in medicinal plants. saspublishers.com

In the context of this compound, GC-MS analysis involves vaporizing the sample and separating its components on a chromatographic column before they enter the mass spectrometer. academicjournals.org Within the spectrometer, molecules are typically ionized using a high-energy beam of electrons (Electron Ionization - EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for identification. academicjournals.orgnih.gov

The molecular ion peak (M+) confirms the molecular weight of this compound, providing a direct check of its molecular formula (C₂₇H₄₆N₂O₂). The fragmentation pattern provides crucial data for structural elucidation, revealing the connectivity of the steroidal backbone and the nature of its substituents. Furthermore, the high resolution of GC allows for the separation of this compound from other closely related alkaloids or impurities, making GC-MS an effective method for assessing the purity of an isolated sample. saspublishers.com

Table 1. Application of GC-MS in the Analysis of this compound
Analytical StepDescriptionInformation Obtained
Gas Chromatography (GC)Separates volatile and thermally stable compounds from a mixture based on their physical and chemical properties as they pass through a capillary column.Retention time (RT) for this compound; assessment of sample purity by detecting other components.
Mass Spectrometry (MS)Ionizes the separated compounds, which then fragment. The fragments are sorted based on their mass-to-charge (m/z) ratio.Molecular weight from the molecular ion peak; structural information from the unique fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures such as crude plant extracts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique. nih.gov It is particularly well-suited for compounds like steroidal alkaloids, which may not be sufficiently volatile or thermally stable for GC-MS. Recent advancements in hyphenated analytical techniques, such as high-performance liquid chromatography–time-of-flight mass spectrometry (HPLC-TOF-MS), have made the untargeted analysis of glycoalkaloids possible, facilitating the identification of both novel and previously described alkaloids in various plant species. nih.govresearchgate.net

The process begins with High-Performance Liquid Chromatography (HPLC), which separates the components of a liquid sample based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com Following separation, the eluent is introduced into the mass spectrometer. Soft ionization techniques, most commonly Electrospray Ionization (ESI), are used. ESI allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. nih.gov This provides a clear and accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can be employed for further structural analysis. In this technique, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a secondary set of fragment ions that provides more detailed structural information. mdpi.com This method is crucial for distinguishing between isomers and for characterizing the individual components of complex alkaloid profiles found in Solanum species. researchgate.netresearchgate.net

Table 2. Overview of LC-MS for Analyzing Alkaloids in Plant Extracts
ParameterTechniquePurpose in this compound Analysis
SeparationHigh-Performance Liquid Chromatography (HPLC)Separates this compound from other alkaloids and metabolites in a complex matrix like a plant extract.
IonizationElectrospray Ionization (ESI)Generates intact protonated molecular ions ([M+H]⁺) with high efficiency, allowing for accurate molecular weight determination.
DetectionMass Spectrometry (e.g., TOF, Ion Trap)Detects the mass-to-charge ratio of the parent ion and, in MS/MS mode, its fragment ions for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules like this compound. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unambiguously assign the structure and stereochemistry. nih.govnih.gov

1D NMR experiments include ¹H NMR and ¹³C NMR. The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into the carbon skeleton of the molecule. rsc.org

2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

Through the comprehensive analysis of these NMR spectra, the complete structure of this compound, including the stereochemistry of its chiral centers, can be definitively established. rsc.orgnih.gov

Table 3. Selected ¹³C NMR Chemical Shift Data for the this compound Aglycone Moiety
Carbon AtomTypical Chemical Shift (δ) in ppmCarbon AtomTypical Chemical Shift (δ) in ppm
C-137.5C-1533.9
C-231.9C-1675.1
C-362.6C-1763.1
C-438.8C-1816.8
C-545.4C-1912.5
C-1035.7C-2118.9
C-1340.9C-2719.3

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. ijprajournal.comvscht.cz

Infrared (IR) Spectroscopy is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. vscht.cz This spectrum is a plot of absorbance or transmittance versus wavenumber. Fourier-transform infrared (FTIR) spectroscopy provides a rapid method for identifying the functional groups within a sample. nih.gov For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), amine (-NH₂), and aliphatic C-H bonds.

Table 4. Characteristic IR Absorption Frequencies for this compound Functional Groups
Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Alcohol/AmineO-H / N-H stretch3200 - 3600 (broad)
AlkylC-H stretch2850 - 3000
AmineN-H bend1550 - 1650
Alcohol/EtherC-O stretch1050 - 1250
AmineC-N stretch1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. ijprajournal.comeurekaselect.com The parts of a molecule that absorb light in this region are called chromophores. While the steroidal skeleton of this compound lacks extensive conjugation, it will still exhibit UV absorbance at shorter wavelengths due to its functional groups. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable quantitative tool. eurekaselect.com It can be used to determine the concentration of this compound in a solution, which is particularly useful in quality control applications. researchgate.net

Chemical Synthesis and Semisynthesis of Solanocapsine and Analogues

Total Synthesis Approaches to the Solanocapsine Skeleton

The de novo total synthesis of the this compound skeleton is a complex undertaking that requires precise control over stereochemistry across its steroidal core and densely functionalized side chain. The literature primarily attributes the foundational synthetic work, which also served to confirm the molecule's structure, to Ripperger and Schreiber in the late 1960s and early 1970s.

While a complete step-by-step total synthesis from simple acyclic precursors is not extensively detailed in readily available literature, the general approach to such a complex target would involve strategies for constructing the tetracyclic steroid nucleus, followed by the stereoselective assembly of the intricate F-ring system. Key challenges in any hypothetical total synthesis would include:

Construction of the Steroid Core: Building the ABCD ring system with the correct trans-fused ring junctions. Modern synthetic methods like intramolecular Diels-Alder reactions or polyene cyclizations could be envisioned for this purpose.

Stereocontrol: The this compound skeleton possesses numerous stereogenic centers. A successful total synthesis must address the formation of each of these centers with high fidelity.

Formation of the F-Ring System: The creation of the 16,23-epoxy-23-ol and the 22,26-imino functionalities (the piperidine (B6355638) ring) represents a significant synthetic hurdle, requiring advanced strategies for heterocyclic ring formation late in the synthesis.

The work by Schreiber and Ripperger focused on the synthesis of a diacetylated this compound derivative, which was instrumental in confirming the revised structure of the natural product. acs.org This synthesis likely started from a pre-existing steroidal framework, making it more accurately described as a semisynthesis or a formal synthesis that confirmed the connectivity and stereochemistry of the side chain.

Semisynthesis from Natural Precursors or Related Steroids

Given the complexity of a total synthesis, semisynthetic approaches starting from more abundant, structurally related natural steroids are a more practical and widely used strategy. Natural products like diosgenin, solasodine (B1681914), and tomatidine (B1681339) serve as valuable starting materials for accessing a variety of steroidal alkaloids.

Solasodine and tomatidine are particularly relevant as they are spirosolane-type alkaloids that already contain the C27 cholestane (B1235564) skeleton and a nitrogen atom in the side chain. scispace.comdocumentsdelivered.com A plausible semisynthetic route to this compound from a precursor like solasodine would involve several key transformations:

Opening of the Spiroketal System: The spiro-amino-ketal (F-ring) of solasodine needs to be opened to allow for modification. This can be achieved under various conditions to yield 22,26-epiminocholestane derivatives. iaea.org

Functionalization of the Side Chain: The opened side chain must be strategically manipulated to introduce the functionalities characteristic of this compound. This includes the introduction of an oxygen bridge between C-16 and C-23 and the formation of the hydroxyl group at C-23.

Stereochemical Control: Throughout the synthetic sequence, the inherent stereochemistry of the starting material is leveraged, but careful control must be exerted during new bond formations to establish the correct stereocenters at C-16, C-22, C-23, and C-25, consistent with the structure of this compound.

This semisynthetic strategy avoids the arduous task of building the entire steroid nucleus from scratch and allows chemists to focus on the challenging chemical transformations required to construct the unique side chain of this compound.

Design and Synthesis of this compound Derivatives and Hybrid Molecules

To explore the therapeutic potential of this compound, particularly as an acetylcholinesterase (AChE) inhibitor, researchers have synthesized a variety of derivatives. These modifications aim to probe the structure-activity relationships and identify which parts of the molecule are essential for its biological activity. The primary reactive sites on the this compound molecule for derivatization are the 3β-amino group, the 23β-hydroxyl group, and the secondary nitrogen at position 26.

Common derivatization strategies include:

Acylation: The amino and hydroxyl groups can be readily acylated. For instance, treatment with acetic anhydride (B1165640) can yield mono-, di-, or tri-acetylated derivatives. The synthesis of 3β-acetoxy-22,26-acetylepimino-16α,23-epoxy-5α,22αH,25βH-cholestan-23β-ol was a key part of the original structure elucidation. acs.org

Alkylation and Arylation: The nucleophilic amino groups can be modified with various alkyl or aryl groups to alter the molecule's lipophilicity and steric profile.

Schiff Base Formation: The primary amino group at C-3 can react with aldehydes or ketones to form Schiff bases (imines).

A systematic study involving the modification of these reactive sites has been conducted to evaluate the influence of structural changes on AChE inhibitory potency. acs.org

Derivative TypeModification Site(s)Synthetic Reagent (Example)Purpose of Modification
N-Acyl DerivativesC-3 NH₂, C-26 NHAcetic AnhydrideInvestigate role of basicity; structure confirmation
O-Acyl DerivativesC-23 OHAcetyl ChlorideProbe importance of H-bond donating ability
N-Alkyl DerivativesC-3 NH₂, C-26 NHAlkyl Halides (e.g., CH₃I)Modify steric bulk and lipophilicity
Schiff BasesC-3 NH₂BenzaldehydeExplore interactions at enzyme binding sites

The "one molecule, multiple targets" strategy has led to the development of hybrid molecules that combine two or more pharmacophores to address different aspects of a complex disease like Alzheimer's. Tacrine (B349632), a potent AChE inhibitor, is a common component in such hybrids, though its clinical use was limited by hepatotoxicity. iaea.org Combining this compound with a tacrine moiety is a rational design strategy to create a dual-binding site AChE inhibitor with potentially improved properties.

While no specific this compound-tacrine hybrid has been reported in the searched literature, a synthetic approach can be proposed based on established methods for creating tacrine hybrids with other natural products. iaea.orgmendeley.com The general strategy involves connecting the two molecules with a flexible linker, typically an alkyl chain of varying length.

A proposed synthetic route would involve:

Preparation of a Tacrine Precursor: Synthesis of a tacrine derivative with a reactive handle, such as 9-chlorotacrine or an N-(aminoalkyl) derivative of 9-aminoacridine.

Functionalization of this compound: Modification of the this compound molecule to introduce a complementary reactive group. For example, the 3β-amino group could serve as a nucleophile to displace the chlorine from 9-chlorotacrine, directly forming a C-N bond.

Linker Insertion: Alternatively, a diaminoalkane linker could be attached first to 9-chlorotacrine. The remaining free amino group on the linker could then be coupled to a suitable functional group on this compound, for instance, by forming an amide bond with a carboxyl group introduced onto the steroid.

This modular approach allows for the synthesis of a library of hybrid compounds with different linker lengths to optimize biological activity. iaea.org

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is complex, with defined configurations at C-3, C-5, C-16, C-20, C-22, C-23, and C-25. Any synthetic effort, whether total or semisynthetic, must rigorously control the stereochemical outcomes of its reactions.

Key stereochemical challenges include:

The Steroid Nucleus: The relative stereochemistry of the A/B, B/C, and C/D ring junctions must be correctly established. In semisynthesis, this is largely inherited from the natural precursor.

The Side Chain Stereocenters: The stereocenters at C-20, C-22, C-23, and C-25 define the three-dimensional structure of the biologically crucial side chain. The (22R, 23S, 25R) configuration is particularly important.

The C-16 Position: The 16α-oxygen linkage is a critical feature that dictates the orientation of the side chain relative to the steroid D-ring.

In semisynthesis starting from solasodine, reactions must proceed with an understanding of the existing stereochemistry at C-20, C-22, and C-25 to either retain or invert them as needed. iaea.org For example, the regioselective opening of the solasodine E-ring can proceed with retention of chirality at key centers. iaea.org Stereoselective synthesis of related nitrogen-containing heterocyclic alkaloids often relies on the use of chiral auxiliaries or diastereoselective additions to chiral intermediates, such as N-sulfinyl imines, to establish new nitrogen-bearing stereocenters with high fidelity. mdpi.com These principles would be directly applicable to controlling the stereochemistry at C-22 in a total or semisynthetic approach to this compound.

Structure Activity Relationship Sar Studies

Elucidating Key Structural Features for Biological Activity

Research into Solanocapsine derivatives has identified several key structural features critical for its biological activity, particularly its AChE inhibitory potential. The presence of a free primary amine group has been highlighted as essential for achieving potent, even nanomolar-range, enzyme inhibition nih.gov. Conversely, the introduction of lipophilic groups directly attached to this primary amine has been shown to decrease inhibitory potency nih.gov. The steroidal skeleton itself, encompassing specific ring systems and their substitutions, plays a significant role in modulating activity researchgate.netmdpi.com. Furthermore, hybrid molecules that combine the this compound scaffold with known pharmacophores, such as the tacrine (B349632) moiety, have demonstrated substantially enhanced AChE inhibitory activity, often reaching nanomolar potency nih.govmdpi.comresearchgate.net. These findings underscore the importance of both the inherent structural elements of this compound and the strategic incorporation of other bioactive fragments.

Influence of Nitrogen-Containing Heterocycle and Hydroxyl Group Substitutions

The nitrogen-containing heterocycle, particularly the primary amine group, is a critical functional group in this compound's SAR profile. As noted, a free amino group is indispensable for high-affinity binding and potent inhibition nih.gov. Modifications explored include the formation of imine and amide derivatives, as well as various N-substituted compounds, which have yielded varied effects on AChE inhibitory potency conicet.gov.ar. The protonable nature of these nitrogen atoms is believed to facilitate crucial interactions within the enzyme's active site researchgate.net. While specific studies detailing the impact of hydroxyl group substitutions on this compound's AChE inhibition are less explicitly detailed in the reviewed literature, the presence of hydroxyl groups is a common feature in steroidal alkaloids that can participate in hydrogen bonding interactions, potentially influencing binding affinity and specificity.

Role of Glycosidic Moieties (if applicable to specific this compound-type glycosides)

This compound is classified as a steroidal alkaloid, distinct from steroidal glycoalkaloids (SGAs) which feature sugar moieties attached to the steroidal aglycone. However, within the broader family of Solanum steroidal alkaloids, glycosidic moieties have been shown to play a role in biological activities mdpi.comiomcworld.com. For instance, in studies of antiprotozoal activity, glycosylated compounds like tomatine, α-solanine, and α-chaconine exhibited greater potency than their corresponding aglycones (tomatidine and solanidine) mdpi.com. This suggests that the type and number of sugar units attached at the C-3 position can significantly influence the pharmacological profile of these compounds mdpi.comiomcworld.com. While direct SAR studies on glycosylated this compound derivatives for AChE inhibition are not prominent in the reviewed literature, the general importance of glycosylation in modulating the activity of related Solanum alkaloids indicates that such modifications could potentially influence the pharmacokinetic or pharmacodynamic properties of this compound or its analogs.

Data Tables

Mechanistic Investigations of Biological Activities Excluding Human Clinical Data

Enzyme Inhibition Studies

Solanocapsine has been a subject of interest in enzyme inhibition studies, particularly concerning its potential as a modulator of enzymes implicated in neurodegenerative diseases. Research has primarily centered on its interaction with cholinesterases.

Acetylcholinesterase (AChE) Inhibition Mechanism

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The steroidal alkaloid structure of this compound serves as a scaffold for potential interactions within the complex gorge of the AChE enzyme. nih.gov

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While this compound itself has been evaluated for its AChE inhibitory activity, the scientific literature primarily highlights the potency of its synthetic derivatives, which were developed to enhance its inhibitory capacity. nih.govconicet.gov.ar

For instance, a study focused on the derivatization of this compound reported a series of analogues with significant AChE inhibitory activity. One of the most potent derivatives, designated as compound 24, exhibited an IC50 value of 90 nM. researchgate.net This demonstrates that the this compound scaffold is a promising starting point for developing more potent AChE inhibitors.

Inhibitory Potency of a Key this compound Derivative Against AChE

Compound Target Enzyme IC50 Value
This compound Derivative (Compound 24) Acetylcholinesterase (AChE) 90 nM

To elucidate the binding mode of this compound and its derivatives to AChE, researchers have employed computational methods such as molecular docking and molecular dynamics simulations. nih.govconicet.gov.ar These theoretical studies provide insights into the specific interactions between the ligand (inhibitor) and the amino acid residues of the enzyme. nih.gov

Simulations for this compound derivatives have identified key interactions within the AChE binding pocket. These interactions are crucial for stabilizing the enzyme-inhibitor complex. The simulations suggest that significant ligand interactions occur with several residues, including Trp86, Tyr124, Asn87, Phe297, His447, and Tyr337. researchgate.net These interactions are predominantly hydrophobic or involve hydrogen bonding, contributing to the inhibitory activity of the compound. researchgate.net

The active site of AChE is located at the bottom of a deep and narrow gorge, which contains two main binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS) located near the gorge entrance. researchgate.net Effective inhibitors often interact with both of these sites.

Research indicates that this compound and its derivatives likely function as dual-binding site inhibitors. researchgate.net Molecular modeling and kinetic studies support a mechanism where these inhibitors bind to both the CAS and the PAS of the acetylcholinesterase enzyme. researchgate.net This dual interaction can effectively block the entry of the substrate (acetylcholine) into the active site and interfere with the catalytic process, leading to a robust inhibition of the enzyme.

Enzyme kinetic studies are performed to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. These analyses involve measuring enzyme activity at various substrate and inhibitor concentrations.

Kinetic characterization performed on this compound revealed a mixed-type inhibition mechanism . researchgate.net This indicates that the inhibitor does not simply compete with the substrate for binding to the active site but can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This finding is consistent with the molecular docking results that show the inhibitor binding to both the catalytic and peripheral sites of AChE. researchgate.net

Other Enzyme Targets and Their Modulation (e.g., α-glucosidase, α-amylase)

While various studies have investigated the inhibitory effects of crude extracts from plants of the Solanum genus on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, there is currently no available scientific literature detailing the direct inhibitory activity of the isolated compound this compound against these specific enzymes. researchgate.net The reported activities in plant extracts are often attributed to a mixture of compounds, and research focused solely on this compound for these targets has not been found.

Cellular and Molecular Effects (In Vitro Models)

Extensive research into the in vitro effects of the steroidal alkaloid this compound has begun to elucidate its potential as an agent against various cancer cell lines. However, detailed, compound-specific data remains limited in the scientific literature. While broader studies on Solanum alkaloids are numerous, information focusing solely on this compound is less comprehensive.

This compound has been reported to suppress the proliferation of various cancer cell lines. nih.gov The mechanisms underlying this effect are believed to involve the induction of cell cycle arrest and apoptosis. nih.gov Studies have evaluated the cytotoxic effects of this compound derivatives, such as O-methyl this compound, against several malignant cell lines, including Vero, HeLa, HEp-2, and A-549. nih.gov Among these, the HeLa cell line was found to be the most susceptible to the cytotoxic effects of O-methyl this compound. nih.gov

Interactive Data Table: Cytotoxicity of this compound Derivatives

Cell LineCompoundCytotoxic Effect NotedSpecific IC50 Value
HeLaO-methyl this compoundMost SusceptibleData Not Available
HEp-2O-methyl this compoundEvaluatedData Not Available
A-549O-methyl this compoundEvaluatedData Not Available
HepG2This compoundData Not AvailableData Not Available
MCF-7This compoundData Not AvailableData Not Available
HL-60This compoundData Not AvailableData Not Available

The antiproliferative activity of this compound is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov While the general involvement of apoptosis is acknowledged, specific studies detailing the activation of caspase cascades (e.g., caspase-3, -8, -9) directly by this compound in the specified cancer cell lines are not extensively detailed in the available literature. Research on other Solanum alkaloids, such as solanine, has shown clear induction of apoptosis through caspase-3 dependent pathways in models like pancreatic cancer cells. nih.gov

This compound has been noted for its ability to suppress the proliferation of various cancer cell lines. nih.gov However, specific studies focusing on the inhibitory effects of this compound on cell migration and angiogenesis in HeLa, HEp-2, A-549, HepG2, MCF-7, or HL-60 cells are not prominently featured in the current body of research. In contrast, related glycoalkaloids have demonstrated significant anti-angiogenic properties. frontiersin.org

The precise mechanisms by which this compound modulates key intracellular signaling pathways such as AKT, JNK, PI3K, and NF-κB in the context of cancer are an area requiring further investigation. While it is generally understood that steroidal alkaloids can interact with these pathways, specific data for this compound's effects on these signaling cascades in the listed cancer cell lines is sparse. dovepress.com For instance, other compounds from the Solanaceae family have been shown to inhibit the PI3K/Akt pathway. dovepress.com

The role of this compound in the regulation of oxidative stress and Reactive Oxygen Species (ROS) signaling within cancer cells is not yet well-defined in scientific literature. The interplay between ROS and anticancer compounds is complex, with the potential for both pro-oxidant and antioxidant effects contributing to cytotoxicity. Detailed studies on how this compound specifically modulates ROS levels and associated signaling in HeLa, HEp-2, A-549, HepG2, MCF-7, or HL-60 cells are needed to clarify this aspect of its mechanism.

The effect of this compound on mitochondrial function and cellular energy metabolism in cancer cells remains an area with limited specific research. Mitochondria are central to apoptosis and cellular metabolism, making them a key target for many anticancer agents. Studies on the related alkaloid, solanine, have demonstrated its ability to induce mitochondria-mediated apoptosis in pancreatic cancer cells and affect the mitochondrial membrane potential in HepG2 cells. nih.govnih.gov However, direct evidence detailing the impact of this compound on mitochondrial integrity and energy metabolism in the specified cell lines is not currently available.

Antimicrobial Mechanisms of this compound

Antibacterial Activity against Specific Pathogens

This compound has demonstrated notable antibacterial activity against a range of pathogens, including Aeromonas hydrophila, Salmonella typhi, and Staphylococcus aureus.

Aeromonas hydrophila , a bacterium prevalent in aquatic environments, is known to cause diseases in fish and opportunistic infections in humans. nih.govmdpi.com Studies have shown that certain plant-derived compounds can inhibit the growth of A. hydrophila. mdpi.com While specific mechanistic studies on this compound against this pathogen are limited, the general antibacterial properties of steroidal alkaloids suggest potential disruption of bacterial cell membranes or inhibition of essential enzymes. multiresearchjournal.com

Salmonella typhi , the causative agent of typhoid fever, poses a significant health threat, particularly in regions with inadequate sanitation. nih.govresearchgate.net Research into medicinal plants has identified various extracts with inhibitory effects against S. typhi. researchgate.netresearchgate.net The antibacterial action of alkaloids, such as this compound, against Salmonella species may involve mechanisms like interference with bacterial growth and metabolism. frontiersin.org

Staphylococcus aureus , including methicillin-resistant strains (MRSA), is a major cause of both community-acquired and hospital-acquired infections. frontiersin.orgmdpi.com The antibacterial activity of steroidal alkaloids like solasodine (B1681914), a compound structurally related to this compound, against S. aureus is thought to involve the inhibition of DNA topoisomerase II, which is crucial for bacterial DNA replication. nih.gov Additionally, these compounds can disrupt the bacterial cell wall and inhibit protein synthesis. nih.gov Some phytochemicals have been shown to damage the peptidoglycan layer of the bacterial cell wall, leading to cell lysis. nih.gov

Table 1: Investigated Antibacterial Activity of this compound and Related Compounds

Pathogen Compound/Extract Observed Effect Potential Mechanism of Action
Aeromonas hydrophila Plant-derived compounds Inhibition of growth mdpi.com Disruption of cell membrane, enzyme inhibition mdpi.commultiresearchjournal.com
Salmonella typhi Medicinal plant extracts Inhibition of growth researchgate.netresearchgate.net Interference with bacterial metabolism frontiersin.org
Staphylococcus aureus Solasodine Inhibition of growth nih.gov Inhibition of DNA topoisomerase II, cell wall disruption nih.gov
Staphylococcus aureus Phytochemicals Cell lysis Damage to the peptidoglycan layer nih.gov
Antifungal Properties against Fungal Strains

The genus Solanum, to which the source of this compound belongs, is recognized for its antifungal properties, largely attributed to its rich content of steroidal glycoalkaloids and sesquiterpenoids. scialert.net Extracts from Solanum pseudocapsicum, the plant from which this compound is isolated, have demonstrated significant growth inhibition against several fungal species. scialert.netscialert.net

Specifically, acetone (B3395972) and methanol (B129727) extracts have shown inhibitory activity against Aspergillus niger and Penicillium notatum. scialert.netscialert.net The growth of Fusarium oxysporum has also been markedly suppressed by these extracts. scialert.net However, at the concentrations tested, no significant inhibition was observed against Aspergillus flavus and Candida albicans. scialert.netscialert.net The antifungal activity of compounds from the Solanum genus is an area of ongoing research, with the potential for developing new fungicidal agents. scialert.net

Table 2: Antifungal Activity of Solanum pseudocapsicum Extracts

Fungal Strain Extract Type Inhibition Observed
Aspergillus niger Acetone, Methanol Yes scialert.netscialert.net
Penicillium notatum Acetone, Methanol Yes scialert.netscialert.net
Fusarium oxysporum Acetone, Methanol Yes scialert.net
Aspergillus flavus Acetone, Methanol, Water No scialert.netscialert.net
Candida albicans Acetone, Methanol, Water No scialert.netscialert.net
Antiviral Effects (e.g., in silico analysis for SARS-CoV-2 Mpro)

In silico studies have explored the potential of Solanaceae family phytochemicals, including alkaloids, as inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.gov Mpro is a crucial enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.govmdpi.com

Molecular docking studies have been employed to predict the binding affinities of various compounds to the Mpro active site. researchgate.netepa.gov These computational analyses have identified several alkaloids from the Solanaceae family that exhibit high predicted binding energies for Mpro, suggesting they could potentially inhibit its function and, consequently, viral replication. nih.gov While these in silico findings are promising, they represent an initial step and require further validation through in vitro and in vivo experimental studies to confirm the antiviral efficacy of compounds like this compound. epa.gov

Investigation of Synergistic Effects with Established Antimicrobial Agents

There is growing interest in the synergistic effects of combining plant-derived compounds with conventional antimicrobial agents to enhance their efficacy and combat drug resistance. nih.gov Studies have shown that certain plant extracts can potentiate the activity of antibiotics against resistant bacterial strains. scielo.brfrontiersin.org

For instance, the steroidal alkaloid solasodine has demonstrated a synergistic effect when combined with antibiotics like ciprofloxacin (B1669076) against multidrug-resistant Staphylococcus aureus. nih.gov This potentiation is thought to occur through mechanisms such as the inhibition of efflux pumps, which are bacterial defense systems that expel antibiotics from the cell. nih.gov By inhibiting these pumps, the intracellular concentration of the antibiotic increases, restoring its effectiveness. nih.govnih.gov The combination of plant compounds with traditional antibiotics could lead to a reduction in the required antibiotic dosage, potentially minimizing side effects and the development of resistance. scielo.brmdpi.com

Anti-inflammatory Pathways and Cellular Targets

This compound and related steroidal alkaloids from the Solanum genus have been investigated for their anti-inflammatory properties. nih.gov The anti-inflammatory mechanisms of these compounds are multifaceted and involve the modulation of key signaling pathways and cellular targets involved in the inflammatory response. nih.govresearchgate.net

One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov By preventing the activation and nuclear translocation of NF-κB, these alkaloids can suppress the production of these inflammatory mediators. nih.gov

Furthermore, these compounds have been shown to interfere with other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT1. nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another target that can be suppressed. nih.gov Flavonoids, which are also found in Solanum species, are known to contribute to anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase pathways. researchgate.netresearchgate.net

Antioxidant Mechanisms (e.g., radical scavenging assays)

This compound is associated with antioxidant activity, a property attributed to many phytochemicals found in the Solanum genus. nih.gov The antioxidant mechanisms of extracts containing such compounds are often evaluated through various in vitro assays that measure their ability to scavenge free radicals.

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tubitak.gov.trmdpi.com In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com The ability of a compound to reduce the DPPH radical is indicative of its free radical scavenging capacity. tubitak.gov.tr

Another frequently used assay is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, which also measures the ability of a substance to neutralize a stable radical cation. nih.gov Additionally, the capacity to scavenge other reactive oxygen species, such as hydroxyl radicals and superoxide (B77818) anions, is also assessed to provide a comprehensive profile of the antioxidant potential. nih.gov The antioxidant activity of plant extracts is often correlated with their total phenolic and flavonoid content, as these compounds are known to be effective radical scavengers. nih.govtubitak.gov.tr

Table 3: Common Radical Scavenging Assays for Antioxidant Activity

Assay Principle
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Evaluates the capacity of a compound to scavenge the stable ABTS radical cation. nih.gov
Hydroxyl Radical Scavenging Assesses the ability to neutralize highly reactive hydroxyl radicals. nih.gov
Superoxide Anion Scavenging Determines the capacity to scavenge superoxide anion radicals. nih.gov

Pharmacological Screening in Non-Human Models (In Vivo Animal Studies, Mechanistic Focus)

In vivo animal studies have been crucial in elucidating the biological effects of extracts derived from plants containing this compound. These studies provide foundational, mechanism-focused data across several areas of pharmacology.

Neuropharmacological Investigations (e.g., effects on locomotor activity)

The neuropharmacological properties of extracts from Solanum species have been evaluated in animal models, revealing significant effects on the central nervous system (CNS). An ethanol (B145695) extract of the fruit of Solanum nigrum, a plant known to contain this compound, was observed to possess potential CNS-depressant actions when administered to experimental animals. The investigation showed that the extract produced alterations in the general behavior pattern of the subjects, reduced their exploratory behavior, and affected locomotor activity by decreasing spontaneous motility.

Neuropharmacological Effect Observation
General Behavior Alteration in general behavioral patterns
Exploratory Behavior Significant reduction
Spontaneous Motility Reduced
Aggressive Behavior Suppressed
Sedation Prolonged pentobarbital-induced sleeping time

This interactive table summarizes the observed in vivo neuropharmacological effects of Solanum nigrum fruit extract in animal models.

Hepatoprotective Effects and Related Biomarkers (e.g., CCl4-induced liver damage)

The potential of Solanum extracts to protect the liver from chemically induced damage has been a significant area of research. Studies utilizing a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats have demonstrated the hepatoprotective capabilities of these extracts. CCl4 is a well-known hepatotoxin that induces oxidative stress and cellular damage.

Treatment with a water extract of Solanum nigrum was found to significantly lower the elevated serum levels of key hepatic enzyme markers that indicate liver damage, such as glutamate-oxaloacetate transaminase (GOT), glutamate-pyruvate transaminase (GPT), and alkaline phosphatase (ALP). Furthermore, the extract helped to normalize the levels of total bilirubin.

Mechanistically, the protective effects appear to be linked to the modulation of the body's antioxidant systems. The administration of Solanum extracts restored the hepatic content of reduced glutathione (B108866) (GSH) and the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which were depleted by CCl4. Histopathological examination of the liver tissue confirmed these biochemical findings, showing a reduction in hepatocellular necrosis and inflammatory cell infiltration in the groups treated with the plant extract. These results suggest that the hepatoprotective effect is associated with antioxidant and free radical scavenging activities.

Biomarker Effect of CCl4 Effect of Solanum Extract Treatment
Serum GOT/AST IncreasedSignificantly Lowered
Serum GPT/ALT IncreasedSignificantly Lowered
Serum ALP IncreasedSignificantly Lowered
Total Bilirubin IncreasedSignificantly Lowered
Hepatic GSH DecreasedRestored to near-normal levels
Hepatic SOD DecreasedRestored to near-normal levels
Hepatic CAT DecreasedRestored to near-normal levels
Lipid Peroxidation (LPO) IncreasedSignificantly Reduced

This interactive table outlines the changes in key biomarkers associated with CCl4-induced liver damage and the restorative effects observed following treatment with Solanum extracts.

Antiparasitic Activity (e.g., leishmanicidal activity in protozoa)

The antiparasitic potential of compounds found in the Solanum genus has been investigated, with a particular focus on leishmanicidal activity. Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. nih.gov Research has shown that steroidal glycoalkaloids isolated from Solanum species are effective against these parasites. nih.gov

In vitro studies on Solanum lycocarpum have demonstrated that an alkaloidic extract, as well as the isolated glycoalkaloids solamargine (B1681910) and solasonine (B1682107), displayed significant leishmanicidal activity against the promastigote forms of Leishmania amazonensis. nih.gov Interestingly, the aglycone base, solasodine, was found to be inactive, highlighting the importance of the sugar moieties for the antiparasitic effect. nih.gov An equimolar mixture of solamargine and solasonine was identified as being particularly potent. nih.gov

Further in vivo studies using a BALB/c mice model infected with L. amazonensis have supported these findings. nih.gov Ethanol extracts from the leaves of various Solanum species, including S. havanense, S. myriacanthum, and S. nudum, demonstrated a significant antileishmanial effect when administered intralesionally. nih.govnih.gov The hydroalcoholic leaf extract of Solanum havanense, for instance, was reported to reduce parasite load substantially in cases of cutaneous leishmaniasis. nih.gov These findings suggest that the Solanum genus, which produces compounds like this compound, is a promising source for the exploration of new antileishmanial agents. nih.gov

Ecological Role and Phytochemical Defense Mechanisms

Role of Solanocapsine as a Plant Defense Allelochemical against Herbivores and Pathogens

This compound, like many other alkaloids found in the Solanaceae family, is believed to function as a defense compound for plants against biotic stresses, including herbivores and pathogens nih.govdovepress.com. Alkaloids are a diverse class of nitrogen-containing metabolites that plants produce, often serving as a deterrent or toxin to protect themselves from being consumed or infected dovepress.comnih.gov. While direct, extensive research specifically detailing this compound's broad spectrum of activity against a wide range of herbivores and pathogens is still emerging, its classification as a steroidal alkaloid places it within a group of compounds known for such protective roles.

Steroidal glycoalkaloids (SGAs), a broader category to which this compound belongs, accumulate in various plant organs and are known to play a key role in plant-environment interactions, particularly against bacterial and fungal attacks mdpi.com. Studies on related compounds, such as α-solanine and α-chaconine, have demonstrated their toxicity to insects and their antimicrobial properties, suggesting a similar defensive function for this compound researchgate.net. For instance, some Solanum alkaloids have shown activity against plant pathogens, with extracts exhibiting inhibitory effects on bacterial growth mdpi.commsu.edufrontiersin.org. While specific quantitative data for this compound's efficacy against particular insect species or pathogens are not extensively detailed in the readily available literature, research into other Solanum alkaloids indicates a precedent for such activities. These compounds can disrupt cell membranes or interfere with metabolic processes in target organisms, thereby protecting the plant mdpi.com.

Interplay with Plant-Environment Interactions and Chemical Ecology

This compound's presence and production are intrinsically linked to the plant's environment and its interactions with other organisms, a concept central to chemical ecology mdpi.comnih.govfrontiersin.org. Allelopathy, the phenomenon where plants release chemical compounds that influence the growth and development of neighboring plants, is one such interaction where this compound might play a role nih.govnih.govfrontiersin.orgmdpi.com. While direct evidence of this compound's allelopathic effects is limited, other Solanum species and their allelochemicals have been shown to impact seed germination and seedling growth researchgate.net. These compounds can alter soil composition, influence microbial communities, and affect plant-plant competition, shaping plant community structures nih.govnih.gov.

Evolutionary Aspects of this compound Production in Plants

The production of this compound, like other specialized metabolites, is a product of evolutionary processes within the Solanaceae family nih.govfrontiersin.orgelifesciences.orgnih.gov. The diversification of alkaloids in this family, including this compound, has been driven by selective pressures such as co-evolution with herbivores and pathogens nih.gov. Over millions of years, plants have evolved complex defense mechanisms, including the synthesis of potent chemical compounds like alkaloids, to survive and reproduce in the face of constant threats dovepress.comnih.govfrontiersin.orgnih.govucdavis.edu.

Genetic studies on Solanaceae species have revealed signatures of gene expansion, divergence, and positive selection related to the production of various defense compounds, including glycoalkaloids nih.gov. The evolution of biosynthetic gene clusters and gene duplication events are significant factors contributing to the diversification of alkaloid profiles within the family nih.govelifesciences.orgnih.gov. These evolutionary trajectories have led to the varied distribution of specific alkaloids, such as this compound, across different Solanum species and their relatives, reflecting adaptations to specific ecological niches and selective pressures nih.govfrontiersin.orgnih.gov. Understanding the evolutionary history of this compound biosynthesis can shed light on the development of plant defense strategies and the broader metabolic complexity observed in the Solanaceae family nih.govfrontiersin.orgelifesciences.orgnih.gov.

Potential Research Applications and Future Directions

Solanocapsine as a Mechanistic Probe in Biological Systems

This compound serves as a valuable molecular probe for dissecting complex biological processes. Its known interactions with specific enzymes and pathways allow researchers to investigate cellular mechanisms and disease pathogenesis.

One significant application is its role in understanding synthetic lethality, particularly in the context of BRCA2 deficiency. Studies have identified deoxycytidine kinase (dCK) as a key target of this compound, demonstrating that its inhibition leads to BRCA2-linked synthetic lethality researchgate.net. This finding positions this compound as a tool for probing DNA repair pathways and exploring novel cancer therapeutic strategies.

Furthermore, this compound's established activity as an acetylcholinesterase (AChE) inhibitor makes it a useful probe for studying the cholinergic system, which is critical in neurological functions and diseases like Alzheimer's disease researchgate.netconicet.gov.armedcraveonline.commdpi.com. By modulating acetylcholine (B1216132) levels, this compound can help elucidate the mechanisms underlying cognitive decline and the efficacy of cholinergic therapies.

Research Application AreaBiological Target/PathwaySignificance as a Probe
Cancer ResearchDeoxycytidine Kinase (dCK)Elucidating BRCA2-linked synthetic lethality mechanisms researchgate.net.
Neurodegenerative DiseaseAcetylcholinesterase (AChE)Investigating cholinergic neurotransmission and Alzheimer's disease pathogenesis researchgate.netconicet.gov.armedcraveonline.commdpi.com.

Development of Novel Research Tools based on this compound Derivatives

The chemical structure of this compound offers a scaffold for synthetic modification, leading to the development of novel research tools with enhanced or altered biological activities. Research efforts have focused on synthesizing derivatives to improve its potency and specificity for particular targets.

Notably, studies have explored the synthesis of this compound derivatives, including hybrid molecules, to enhance acetylcholinesterase (AChE) inhibitory activity. These efforts have resulted in compounds exhibiting significantly improved IC50 values compared to the parent molecule, with some derivatives reaching nanomolar potency researchgate.netconicet.gov.ar. Such optimized compounds can serve as more sensitive and specific probes in biochemical assays, high-throughput screening, and drug discovery pipelines targeting cholinergic pathways. The structure-activity relationship (SAR) studies associated with these derivatives provide valuable insights into the molecular features critical for target engagement, guiding the design of next-generation research tools.

Derivative Type/StudyTargetKey Finding/ImprovementReference
This compound HybridsAChENanomolar inhibitory activity achieved, surpassing parent compound researchgate.netconicet.gov.ar. researchgate.netconicet.gov.ar
Modified this compoundAChEStructure-activity relationship studies revealing key modifications for enhanced potency researchgate.netconicet.gov.ar. researchgate.netconicet.gov.ar

Biotechnological Potential for Sustainable Production of Steroidal Alkaloids

The increasing demand for natural products with therapeutic potential, coupled with the often low yields from traditional plant extraction, highlights the importance of exploring biotechnological approaches for sustainable production. While specific large-scale biotechnological production methods for this compound are not extensively detailed in the provided literature, the broader research landscape for Solanum steroidal alkaloids (SGAs) offers promising avenues.

Research into the biosynthetic pathways of SGAs, such as those found in Solanum nigrum, has identified key enzymes and genes involved in their synthesis, including pathways leading to solasodine (B1681914), α-solasonine, and α-solamargine nih.gov. This foundational work provides a "gene toolbox" that can be leveraged for metabolic engineering. By employing techniques like combinatorial expression in heterologous hosts and synthetic biology, it may be possible to engineer microbial or plant cell systems for the efficient and sustainable production of this compound or its valuable precursors. This approach could overcome limitations associated with agricultural cultivation and extraction, ensuring a more reliable and environmentally friendly supply for research and potential future applications researchgate.netresearchgate.net.

Advanced In Silico Modeling and Network Pharmacology for Target Identification

In silico methodologies, particularly network pharmacology and molecular modeling, are instrumental in identifying potential targets and elucidating the complex mechanisms of action of natural compounds like this compound. These approaches allow for the prediction of interactions within biological networks and at the molecular level.

Network pharmacology studies have identified this compound as a significant active constituent in the context of various diseases. For instance, it has been implicated in the potential mechanisms of Solanum nigrum against bladder cancer nih.govresearchgate.net and non-small cell lung cancer (NSCLC) bvsalud.org. These analyses often involve constructing complex networks of compounds, targets, and pathways, revealing this compound's potential to modulate multiple targets simultaneously, a hallmark of traditional medicines. Identified pathways often include those related to cancer progression, such as the PI3K/Akt and MAPK signaling pathways bvsalud.org.

Molecular docking and simulation studies further support this compound's role in specific biological processes. For example, its interaction with acetylcholinesterase (AChE) has been computationally modeled to understand its binding mode within the enzyme's active site, aiding in the design of more potent AChE inhibitors researchgate.netconicet.gov.arplos.orgplos.org. These in silico investigations provide a crucial foundation for experimental validation, accelerating the discovery and development process.

Study TypeDisease Context / TargetIdentified Targets/PathwaysKey FindingsReference
Network PharmacologyBladder CancerMultiple common target genesThis compound identified as a major pharmacological constituent of S. nigrum nih.govresearchgate.net. nih.govresearchgate.net
Network PharmacologyNSCLCMAPK1, MAPK8, MAPK14, Akt1, STAT3, SRCThis compound among active steroidal alkaloids from S. nigrum with potential anti-NSCLC targets bvsalud.org. bvsalud.org
Molecular DockingAcetylcholinesterase (AChE)Active site interactionsUnderstanding binding modes and informing derivative design for AChE inhibitors researchgate.netconicet.gov.arplos.orgplos.org. researchgate.netconicet.gov.arplos.orgplos.org
Mechanistic Probe StudyBRCA2-deficient cellsDeoxycytidine Kinase (dCK)Identified as a target responsible for synthetic lethality induction researchgate.net. researchgate.net

Emerging Areas of Research for this compound and Related Alkaloids

The ongoing exploration of Solanum alkaloids, including this compound, points to several promising emerging areas of research. While its potential in neurodegenerative diseases via AChE inhibition is well-recognized researchgate.netmedcraveonline.commdpi.com, its anticancer applications are also gaining traction, though perhaps less extensively studied compared to other Solanum alkaloids like solamargine (B1681910) and solasonine (B1682107) dovepress.comnih.gov.

Emerging research trends suggest a deeper dive into the precise molecular mechanisms underlying this compound's biological activities. This includes investigating its effects on specific cellular pathways, protein interactions, and its potential synergistic effects when combined with other therapeutic agents. The broad spectrum of activities reported for Solanum alkaloids—including antimicrobial, anti-inflammatory, and cholesterol-lowering properties dovepress.comnih.govnovapublishers.com—opens avenues for exploring similar or novel applications for this compound.

Future research should prioritize detailed mechanistic studies, comparative efficacy assessments, and preclinical evaluations. The development of standardized extraction and purification protocols, alongside robust in vivo and in vitro studies, will be crucial for translating its potential into tangible research tools or therapeutic leads. Furthermore, exploring its role in complex diseases through advanced network pharmacology and systems biology approaches will likely reveal new therapeutic targets and applications.

Compound List:

this compound

Solacasine

Solacapine

Episolacapine

Isosolacapine

Solasodine

Solanidine (B192412)

Solasonine

Solamargine

α-Solanine

α-Chaconine

Tomatidine (B1681339)

Dihydrosolacongestidine

O-methylthis compound

Lyrasolanoside B

Malonyl-solamargine

this compound-type alkaloids

Steroidal alkaloids

Steroidal glycoalkaloids (SGAs)

Conclusion

Summary of Current Academic Understanding of Solanocapsine

This compound is a steroidal alkaloid primarily isolated from plants of the Solanaceae family, notably the Jerusalem cherry (Solanum pseudocapsicum), S. capsicastrum, and S. hendersonii. drugfuture.comwikipedia.orgnih.gov Chemically, it is identified by the molecular formula C27H46N2O2 and a molar mass of approximately 430.67 g/mol . drugfuture.comwikipedia.orgnih.gov Its complex structure features a characteristic steroid backbone, classifying it as a solanidane-type alkaloid. drugfuture.comnih.gov

The biosynthesis of steroidal alkaloids in Solanaceae plants, including by extension this compound, is understood to originate from the cytosolic mevalonate (B85504) pathway, with cholesterol serving as a key precursor. nih.govnih.gov The pathway involves a series of enzymatic modifications of the cholesterol backbone, including hydroxylation, oxidation, and transamination to introduce the nitrogen atoms characteristic of alkaloids. nih.govnih.gov Specifically, the introduction of the C-26 amino group is a critical step, believed to proceed via a transamination mechanism involving an aldehyde intermediate. nih.gov

Significant academic focus has been placed on the pharmacological potential of this compound, particularly its activity as a cholinesterase inhibitor. Research has demonstrated its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.netmdpi.com This inhibitory action has positioned this compound as a compound of interest in the search for therapeutic agents for neurodegenerative conditions such as Alzheimer's disease. researchgate.netmedcraveonline.com Studies have reported an IC50 value of 3.22 µM for this compound against AChE. nih.govmdpi.com Furthermore, synthetic derivatives of this compound have been developed, with some showing even greater potency, highlighting the potential for medicinal chemistry to enhance its therapeutic properties. nih.govresearchgate.netmdpi.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC27H46N2O2 drugfuture.comnih.gov
Molar Mass430.677 g·mol−1 wikipedia.org
AppearanceLong flat colorless prisms wikipedia.org
Melting Point222 °C (432 °F; 495 K) wikipedia.org
CAS Number639-86-1 drugfuture.comnih.gov
PubChem CID73419 nih.gov

Remaining Research Gaps and Future Academic Inquiry Orientations

Despite the progress in understanding this compound, several significant research gaps remain, pointing toward clear directions for future academic inquiry.

A primary area requiring further investigation is the complete elucidation of its biosynthetic pathway. While cholesterol is known as the precursor, the specific enzymes and intermediate steps (GAME genes) leading to the final this compound molecule are only partially understood. nih.gov A comprehensive mapping of this pathway could enable biotechnological production methods and facilitate the synthesis of novel, structurally related compounds.

The pharmacological profile of this compound is another area ripe for exploration. Current research is heavily skewed towards its neuroprotective potential as a cholinesterase inhibitor. medcraveonline.com However, the broader biological activities of this alkaloid are largely unexplored. For instance, its potential anticancer effects have been noted as an area yet to be studied. researchgate.net Future research should systematically screen this compound and its derivatives against a wider range of biological targets, including cancer cell lines, and microbial pathogens, to uncover new therapeutic applications.

Finally, the translation of promising in vitro findings into in vivo models and eventually clinical settings represents a major future orientation. Validating the efficacy of this compound and its optimized derivatives in animal models of neurodegenerative diseases is a crucial next step toward any potential clinical development.

Q & A

Q. Table 1. Key Techniques for this compound Research

TechniqueApplicationCritical ParametersReferences
Reverse-phase HPLCPurity assessmentC18 column, 1.0 mL/min flow rate
LC-MS/MSMetabolite profilingESI+ mode, 200–800 m/z range
Isothermal titration calorimetryBinding affinity measurement25°C, 10 µM compound concentration

Guidelines for Reporting

  • Data Reproducibility : Document instrument settings (e.g., NMR spectrometer frequency) and software versions (e.g., MestReNova for NMR analysis) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental animal reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.